

Spectroscopic Scrutiny: A Comparative Analysis of 1,2-Ethanediol, dipropanoate and Its Isomers

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Compound of Interest

Compound Name: 1,2-Ethanediol, dipropanoate

Cat. No.: B086415

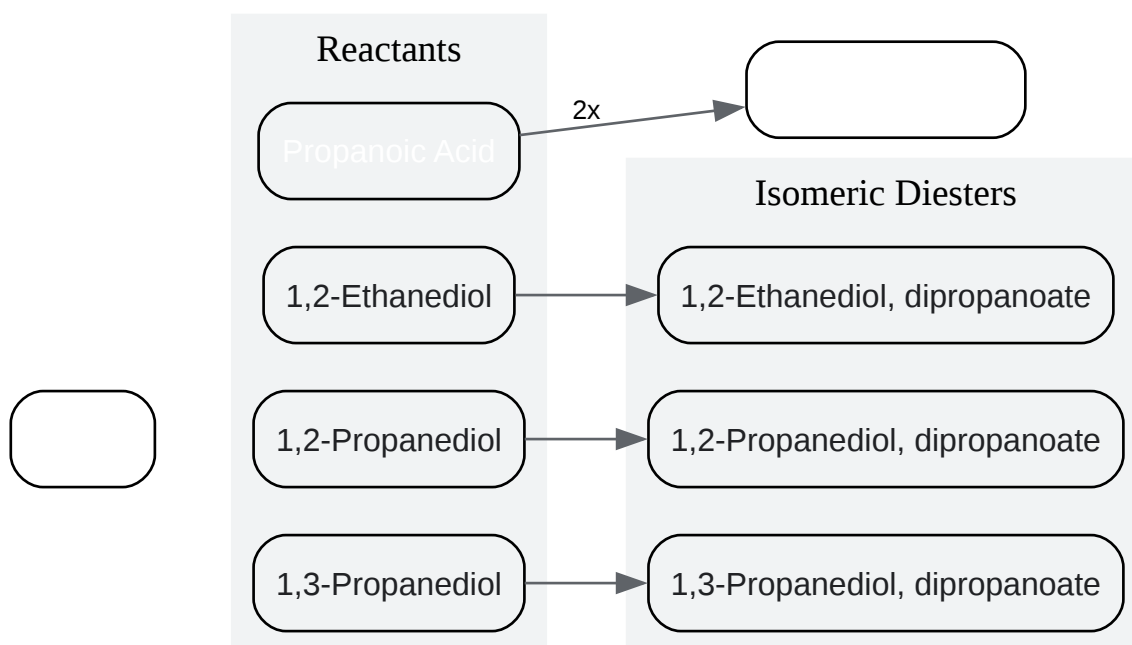
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A detailed spectroscopic comparison of **1,2-Ethanediol, dipropanoate** and its structural isomers, 1,2-Propanediol, dipropanoate and 1,3-Propanediol, dipropanoate, reveals key distinguishing features in their NMR, IR, and Mass Spectra. These differences, arising from subtle variations in their molecular structure, are critical for unambiguous identification in research and development settings.

This guide provides a comprehensive analysis of the spectroscopic data for these three diesters, offering researchers, scientists, and drug development professionals a valuable resource for compound characterization. The information presented is supported by experimental data and detailed methodologies for spectroscopic analysis.

Isomeric Structures at a Glance

1,2-Ethanediol, dipropanoate, 1,2-Propanediol, dipropanoate, and 1,3-Propanediol, dipropanoate are all esters derived from the reaction of a diol with two equivalents of propanoic acid. Their structural differences lie in the carbon backbone of the diol component, which directly influences the chemical environment of the atoms and consequently their spectroscopic signatures.



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